5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and a propyl group, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Introduction of the propyl group: This can be done via alkylation using a propyl halide in the presence of a base.
Formation of the thiadiazole ring: The final step involves the cyclization of the brominated pyrazole derivative with a suitable thiourea derivative under acidic or basic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the specific functional groups present.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can yield oxidized or reduced forms of the compound.
Scientific Research Applications
5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used as a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-propylpyrazole
- 1,3,4-Thiadiazol-2-amine
- 4-Bromo-1-methylpyrazole
Uniqueness
5-(4-bromo-1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, which can impart unique chemical and biological properties. This combination can result in enhanced stability, reactivity, and specificity compared to other similar compounds.
Properties
IUPAC Name |
5-(4-bromo-1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5S/c1-2-3-14-4-5(9)6(13-14)7-11-12-8(10)15-7/h4H,2-3H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKCZZWSMJDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2=NN=C(S2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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